Cyclopentyl vs. Cyclohexyl N‑Carboxamide: 100‑Fold Sensitivity Cliff in Biochemical Potency
In a systematic SAR study of N‑substituted 4‑(pyrimidin‑2‑yl)piperazine‑1‑carboxamides, the cyclopentyl analogue (Compound 6d) exhibited an IC₅₀ of 0.48 ± 0.19 μM, whereas the direct cyclohexyl analogue (Compound 6e) was completely inactive at concentrations up to 55 μM [1]. This represents a >100‑fold sensitivity cliff, demonstrating that the five‑membered ring geometry is essential for target engagement while the six‑membered ring abolishes activity entirely.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.48 ± 0.19 μM (Compound 6d, cyclopentyl) |
| Comparator Or Baseline | IC₅₀ = NA (no activity observed at ≤55 μM) (Compound 6e, cyclohexyl) |
| Quantified Difference | >100‑fold difference in potency; cyclohexyl analogue inert at highest concentration tested |
| Conditions | In vitro enzymatic inhibition assay; IC₅₀ values derived from three independent experiments performed in duplicate; full details in Supporting Information of the source publication [1]. |
Why This Matters
For procurement decisions, this data confirms that the cyclopentyl substituent confers a unique activity profile—not achievable by the nearest cycloalkyl homologue—making this compound indispensable for SAR studies where cyclohexyl‑containing or other bulkier analogues fail to engage the target.
- [1] Table 3 in: Tsukamoto T, et al. (2019) Structure–Activity Relationship Study of N‑Substituted 4‑(Pyrimidin‑2‑yl)piperazine‑1‑carboxamides. J Med Chem. PMC6777343. View Source
